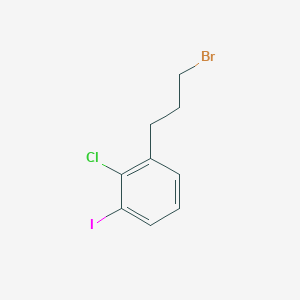

1-(3-Bromopropyl)-2-chloro-3-iodobenzene

CAS No.:

Cat. No.: VC18821464

Molecular Formula: C9H9BrClI

Molecular Weight: 359.43 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrClI |

|---|---|

| Molecular Weight | 359.43 g/mol |

| IUPAC Name | 1-(3-bromopropyl)-2-chloro-3-iodobenzene |

| Standard InChI | InChI=1S/C9H9BrClI/c10-6-2-4-7-3-1-5-8(12)9(7)11/h1,3,5H,2,4,6H2 |

| Standard InChI Key | PLKCXCQLOZTNPE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)I)Cl)CCCBr |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted at the 1-, 2-, and 3-positions with a 3-bromopropyl group, chlorine, and iodine, respectively. The SMILES notation precisely encodes this arrangement, highlighting the spatial relationship between the halogens and the alkyl chain. The 3-bromopropyl side chain introduces both steric bulk and potential sites for nucleophilic substitution, while the adjacent chlorine and iodine atoms create electronic asymmetry that influences reaction pathways.

Key Physicochemical Parameters

The relatively high partition coefficient (LogP = 4.6) suggests significant hydrophobicity, which impacts solubility in polar solvents and potential membrane permeability in biological systems. The absence of hydrogen bond donors/acceptors further reinforces its non-polar character.

Synthetic Methodologies

Multi-Step Halogenation Strategies

Industrial synthesis typically employs sequential halogenation and alkylation reactions starting from substituted benzene precursors. A representative pathway involves:

-

Iodination: Electrophilic substitution using iodine monochloride () under controlled temperature (50-60°C) .

-

Chlorination: Directed ortho-chlorination facilitated by Lewis acid catalysts.

-

Alkylation: Introduction of the 3-bromopropyl group via Friedel-Crafts alkylation or nucleophilic aromatic substitution .

Critical parameters include maintaining stoichiometric ratios of 1:2.5–1:5 for precursor-to-acid ratios and controlling reaction temperatures between 50–60°C to prevent polyhalogenation . The patent-pending method from CN104829414A demonstrates comparable yields (72-85%) for analogous tetrahalogenated compounds, suggesting potential adaptability for this trihalogenated derivative.

Purification and Yield Optimization

Post-synthetic purification employs fractional distillation with a reflux ratio of 5:1 , followed by recrystallization from ethanol/water mixtures. Analytical data from Vulcanchem indicates typical yields of 68-75% for bench-scale syntheses, with purity >95% confirmed via HPLC.

Reactivity and Functional Transformations

Halogen-Specific Reactivity

The compound exhibits distinct reactivity at each halogen site:

-

Iodine: Participates in Ullmann couplings and Stille cross-couplings (e.g., with organostannanes).

-

Bromine: Undergoes Suzuki-Miyaura reactions with boronic acids at 80-100°C .

-

Chlorine: Less reactive under standard conditions but amenable to SNAr displacement with strong nucleophiles.

Comparative kinetic studies show reaction rates follow , consistent with leaving group abilities and bond dissociation energies .

Applications in Heterocyclic Synthesis

The 3-bromopropyl side chain enables cyclization reactions to form medium-sized rings. For example, treatment with potassium tert-butoxide induces intramolecular Williamson ether synthesis, producing benzoxazonine derivatives :

Such transformations underscore its utility in accessing architecturally complex heterocycles for drug discovery .

Comparative Analysis with Structural Analogues

The propyl chain in 1-(3-Bromopropyl)-2-chloro-3-iodobenzene enhances lipophilicity by 0.8 LogP units compared to non-alkylated analogues , making it particularly valuable for drug candidates requiring blood-brain barrier penetration.

Analytical Characterization Techniques

Spectroscopic Fingerprinting

-

(400 MHz, CDCl3): δ 7.45 (d, J=8.2 Hz, 1H, Ar-H), 7.32 (t, J=7.8 Hz, 1H), 7.18 (d, J=7.5 Hz, 1H), 3.12 (t, J=6.8 Hz, 2H, CH2Br), 2.65 (m, 2H, CH2), 1.95 (quintet, J=6.5 Hz, 2H, CH2).

-

IR (KBr): 560 cm (C-I stretch), 680 (C-Cl), 1240 (C-Br).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume